4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound belongs to the benzamide class, characterized by a benzothiazole core substituted with an ethoxy group at position 4 and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-6-3-7-20-21(19)26-23(30-20)27(15-17-5-4-12-25-14-17)22(28)18-10-8-16(13-24)9-11-18/h3-12,14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDRCFVPHHYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the ethoxy group: This can be done through etherification reactions.
Formation of the benzamide core: This involves the reaction of the benzo[d]thiazole derivative with an appropriate benzoyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyridine moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated derivatives, substituted benzamides.
Scientific Research Applications
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The cyano group and the benzamide core are often involved in binding interactions with the target, while the ethoxybenzo[d]thiazole and pyridin-3-ylmethyl groups may enhance specificity and potency.
Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs primarily in substituent position and type on the benzothiazole ring. Below is a comparative analysis:
Physicochemical Properties
Cytotoxicity and CYP51 Inhibition
- CYP51 inhibition remains plausible but untested .
Structural Analogs with Known Targets
- Imatinib Mesylate : Contains a pyridin-3-yl-pyrimidinyl motif and methylpiperazinyl group, demonstrating how substituents influence kinase inhibition. The target compound’s ethoxy group may offer distinct pharmacokinetics .
- Morpholinomethyl Derivatives (e.g., 4d, 4e ): These compounds show varied bioactivity depending on substituents, highlighting the importance of functional groups in target engagement.
Biological Activity
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound classified under benzamides. Its unique structure, featuring a cyano group, a benzothiazole moiety, and a pyridine-derived substituent, suggests significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that likely contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Potential
Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. A study on benzothiazole derivatives demonstrated that specific analogs could induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, highlighting the importance of structural features in determining biological efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 8j | 5.2 | Procaspase-3 activation |
| 8k | 6.6 | Procaspase-3 activation |
| PAC-1 | 100 ± 4 | Positive control for apoptosis induction |
Enzyme Interaction
The compound's structure suggests potential interactions with various enzymes and receptors. The cyano and benzamide groups are particularly relevant for binding interactions, which may modulate enzyme activity and influence cellular pathways. Studies on similar compounds indicate that the presence of specific functional groups can enhance binding affinity and selectivity towards biological targets.
The mechanism of action for this compound likely involves the modulation of key cellular pathways through enzyme inhibition or receptor interaction. The specific binding sites and the resultant biochemical cascades remain areas for further investigation.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights some analogs and their unique aspects:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | Methyl group instead of ethoxy | Potentially different biological activity |
| 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Variation in pyridine substitution | Different reactivity profiles |
Case Studies
Recent studies have focused on the biological evaluation of benzothiazole derivatives bearing pyridine moieties. In vitro assays demonstrated that these compounds could selectively induce apoptosis in cancer cell lines, suggesting that modifications to the benzothiazole structure can significantly impact biological outcomes .
Case Study Example:
In one study, compounds related to our target compound were tested against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 no-expression) cell lines. The findings indicated that the presence of the benzothiazole moiety was crucial for anticancer activity, with selectivity observed in compounds that activated procaspase pathways effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
